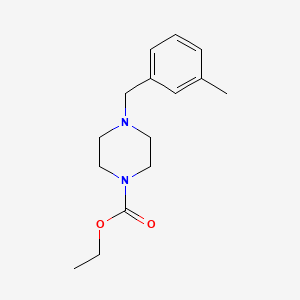![molecular formula C15H15N3O B5867437 2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)
2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring (five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds) .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzimidazole ring attached to a phenol group via a methylene bridge that is also attached to an amino group . The molecular formula is C14H13N3O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 239.28 . It is a solid at room temperature .Mechanism of Action
The mechanism of action of 2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This may lead to the induction of apoptosis in cancer cells and the suppression of inflammation in other cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the suppression of inflammation. Additionally, this compound has been shown to have antioxidant properties and may be able to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol is its potential as a new cancer treatment. It has been shown to be effective against a wide range of cancer cell types and may be able to overcome some of the limitations of current cancer treatments. However, there are also some limitations to using this compound in lab experiments, including the need for careful handling due to its toxic properties and the potential for side effects in vivo.
Future Directions
There are many potential future directions for research on 2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol. One area of interest is the development of new cancer treatments based on this compound and its derivatives. Additionally, further study is needed to fully understand the mechanism of action of this compound and how it interacts with different cellular pathways. Other potential areas of study include the use of this compound as an anti-inflammatory agent and its potential applications in other areas of biomedical research.
Synthesis Methods
2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol can be synthesized using a variety of methods, including the reaction of 2-aminomethylbenzimidazole with 4-methylphenol in the presence of a suitable catalyst. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a pure and stable form of this compound for use in research.
Scientific Research Applications
2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of other diseases.
Properties
IUPAC Name |
2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-6-7-14(19)11(8-10)9-16-15-17-12-4-2-3-5-13(12)18-15/h2-8,19H,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJPGPRPHYFFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204808 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5867354.png)
![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5867360.png)
![3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid](/img/structure/B5867361.png)

![4-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5867366.png)




![2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol](/img/structure/B5867390.png)
![5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5867396.png)


![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)
